molecular formula C13H18N6O2S3 B2529219 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392318-83-1

2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2529219
CAS No.: 392318-83-1
M. Wt: 386.51
InChI Key: SVVRKOBKNRORHQ-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, including the formation of thiadiazole rings and subsequent functionalization. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with appropriate reagents to introduce the carbamoyl and sulfanyl groups, followed by coupling with 2-ethylbutanoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Carbamoyl-substituted thiadiazoles: Compounds with carbamoyl groups attached to the thiadiazole ring, showing comparable properties.

Uniqueness

2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry and have been reported to exhibit a range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and more. This article aims to compile and analyze the biological activity of this specific compound based on existing literature.

The molecular formula of the compound is C12H15N5OS2C_{12}H_{15}N_{5}O_{S_{2}} with a molecular weight of approximately 309.4 g/mol. Its structure features multiple functional groups that are essential for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold demonstrate significant antibacterial and antifungal activities. For instance:

  • A study highlighted that derivatives of 1,3,4-thiadiazole exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The compound's structure allows it to interact effectively with microbial targets, potentially leading to cell membrane disruption or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Studies have shown that various thiadiazole compounds can inhibit tumor growth in different cancer cell lines:

  • One study reported that certain 1,3,4-thiadiazole derivatives displayed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Specifically, the introduction of substituents on the thiadiazole ring can enhance cytotoxicity against these cancer cells.

Anti-inflammatory Effects

Research has also indicated that thiadiazole compounds possess anti-inflammatory properties:

  • In vitro assays have demonstrated that these compounds can inhibit inflammatory markers and cytokines, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiadiazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on proteins involved in disease processes.
  • Membrane Disruption : The lipophilicity conferred by the thiadiazole ring may facilitate membrane penetration and disruption in microbial cells.

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives:

  • Anticancer Screening : A series of novel thiadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most potent derivative showed an IC50 value of 2.48 μM against A549 cells .
  • Antimicrobial Assays : Compounds were screened against various bacterial strains with some showing MIC values lower than standard antibiotics like ampicillin and fluconazole .

Data Tables

Below is a summary table highlighting key findings from various studies regarding the biological activity of thiadiazole compounds.

Activity TypeCompound ExampleTarget Organism/Cell LineIC50/MIC Value
Antibacterial1,3,4-Thiadiazole DerivativeStaphylococcus aureus32.6 μg/mL
AntifungalThiadiazole DerivativeCandida albicans47.5 μg/mL
AnticancerNovel Thiadiazole DerivativeMCF-73.44 μM
Anti-inflammatoryThiadiazole CompoundInflammatory CytokinesN/A

Properties

IUPAC Name

2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S3/c1-4-8(5-2)10(21)15-12-18-19-13(24-12)22-6-9(20)14-11-17-16-7(3)23-11/h8H,4-6H2,1-3H3,(H,14,17,20)(H,15,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVRKOBKNRORHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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